molecular formula C8H8N2 B023982 2-(2-aminophenyl)acetonitrile CAS No. 2973-50-4

2-(2-aminophenyl)acetonitrile

Cat. No. B023982
Key on ui cas rn: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Patent
US04544755

Procedure details

100 g of 2-cyanomethyl-N-phenylphthalimide were introduced, a little at a time, into 100 g of monoethanolamine at 80° C. After 10 minutes, the mixture was cooled to 20° C., and 400 g of ice water were added dropwise. The precipitated product was filtered off under suction and washed neutral with ice water.
Name
2-cyanomethyl-N-phenylphthalimide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]12[CH:20]=[CH:19][CH:18]=[CH:17][CH:5]1C(N(C1C=CC=CC=1)C2=O)=O)#[N:2].C(C[NH2:24])O>>[NH2:24][C:5]1[CH:17]=[CH:18][CH:19]=[CH:20][C:4]=1[CH2:3][C:1]#[N:2]

Inputs

Step One
Name
2-cyanomethyl-N-phenylphthalimide
Quantity
100 g
Type
reactant
Smiles
C(#N)CC12C(C(=O)N(C1=O)C1=CC=CC=C1)C=CC=C2
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(O)CN
Step Three
Name
ice water
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off under suction
WASH
Type
WASH
Details
washed neutral with ice water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=C(CC#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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